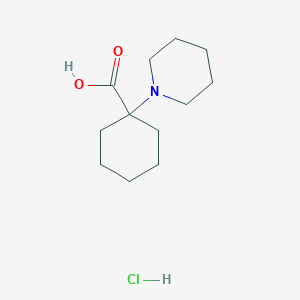

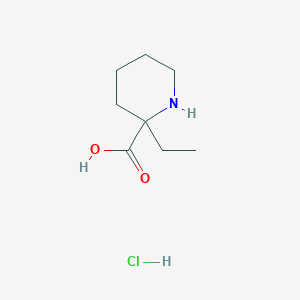

N'-羟基-2-(4-羟基-1-哌啶基)-苯甲酰胺

描述

4-Hydroxy-TEMPO is a heterocyclic compound used as a catalyst and chemical oxidant due to its stability as an aminoxyl radical . It’s less expensive than the related compound TEMPO, being produced from triacetone amine .

Synthesis Analysis

4-Hydroxy-TEMPO is produced from triacetone amine, which is made via the condensation of acetone and ammonia .Molecular Structure Analysis

The molecular formula of 4-Hydroxy-TEMPO is C9H18NO2, and its molecular weight is 172.2447 . The IUPAC Standard InChI is InChI=1S/C9H18NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h7,11H,5-6H2,1-4H3 .Physical And Chemical Properties Analysis

4-Hydroxy-TEMPO appears as orange crystals. It has a melting point of 71–73 °C and is soluble in water (629.3 g/L at 20 °C) .科学研究应用

生物医学研究:限制活性氧

4-羟基-TEMPO已被研究用于其限制生物系统中活性氧 (ROS) 的潜力 . ROS 是含有氧气的化学反应性分子,可能导致细胞损伤。通过催化超氧化物歧化并促进过氧化氢代谢,4-羟基-TEMPO 可能有助于减少氧化应激,而氧化应激与各种疾病有关,包括癌症和神经退行性疾病。

化学合成:自由基清除剂

在合成化学中,4-羟基-TEMPO 充当自由基清除剂 . 它可以捕获自由基,防止在复杂分子合成过程中发生不必要的副反应。此特性在聚合物生产中特别有用,在聚合物生产中,控制反应路径对于获得所需的分子量和结构至关重要。

材料科学:聚合抑制剂

该化合物由于能够阻止自由基聚合过程,因此用作聚合抑制剂 . 此应用在塑料和树脂的制造中至关重要,在该制造中,必须精确控制聚合过程以获得具有特定特性的材料。

药物开发:药物代谢研究

4-羟基-TEMPO 可用于研究药物代谢途径 . 它的稳定自由基性质使其能够模拟某些代谢中间体,帮助研究人员了解药物在体内的代谢过程。这些知识对于开发具有改进疗效和安全性特征的新药物至关重要。

环境科学:污染修复

研究探索了 4-羟基-TEMPO 在污染修复中的应用 . 它参与氧化还原反应的能力使其成为处理受污染水和土壤的候选者,有可能将有害的有机化合物分解成毒性较小的物质。

食品工业:抗氧化性能

在食品工业中,4-羟基-TEMPO 的抗氧化性能可用于防止腐败 . 抗氧化剂可以通过保护食品免受氧化来延长食品的保质期,氧化会导致酸败和营养价值下降。

作用机制

N-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzamide is a synthetic compound that has a unique structure and chemical properties. It is known to bind to proteins and other molecules, such as enzymes, in a specific manner. This binding is mediated by hydrogen bonding and hydrophobic interactions. The binding of the compound to proteins and other molecules can alter the structure and function of the proteins and molecules, which can lead to changes in biochemical and physiological processes.

Biochemical and Physiological Effects

N-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as to modulate the activity of neurotransmitters. It has also been found to affect the expression of genes involved in cell proliferation and differentiation.

实验室实验的优点和局限性

N-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzamide has several advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its low toxicity, which makes it safe to use in experiments. It is also a versatile compound that can be used in a variety of experiments. However, it is also limited by its low solubility in aqueous solutions and its low reactivity.

未来方向

N-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzamide has a wide range of applications in scientific research and has the potential to be used in many more. Some of the future directions for research involving this compound include the development of more efficient synthesis methods, the development of more effective inhibitors of enzymes, and the investigation of its effects on gene expression. Other potential applications include the use of the compound as a drug delivery system, as a potential therapeutic agent, and as a tool for studying the structure and function of proteins.

属性

IUPAC Name |

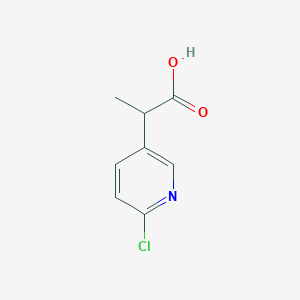

N'-hydroxy-2-(4-hydroxypiperidin-1-yl)benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c13-12(14-17)10-3-1-2-4-11(10)15-7-5-9(16)6-8-15/h1-4,9,16-17H,5-8H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMUKVPKOAKFOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC=CC=C2C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-(Methoxycarbonyl)-2-nitrophenyl]-amino}propanoic acid](/img/structure/B1452301.png)

![Ethyl 3-[([1,1'-biphenyl]-4-yl)amino]-2-cyanoprop-2-enoate](/img/structure/B1452307.png)

![9-(4-Tert-butylphenyl)-3,6-bis[9-(4-methoxyphenyl)fluoren-9-yl]carbazole](/img/structure/B1452308.png)

![5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1452314.png)

![2,2-Dimethyl-4-oxo-7-[(trifluoromethane)sulfonyloxy]-2,4-dihydro-1,3-benzodioxin-5-yltrifluoromethanesulfonate](/img/structure/B1452317.png)